HBC514
Description
HBC514 (CAS: 2530161-67-0) is a non-fluorescent HBC (HydroxyBenzyl Cytosine) mimetic compound that emits bright green fluorescence upon binding to the Pepper RNA aptamer . Its molecular formula is C₂₁H₂₂N₄, with a molecular weight of 330.43 g/mol and a purity ≥98% . Structurally, this compound contains a benzyl cytosine core modified with fluorogenic side chains, which remain quenched in solution but undergo conformational activation upon RNA aptamer binding . This property enables real-time RNA visualization in live cells with high signal-to-noise ratios (~1,000-fold fluorescence activation) . Applications include tracking RNA dynamics in cellular processes such as transcription, localization, and degradation .
This compound exhibits excellent solubility in DMSO (25 mg/mL; 75.66 mM) and stability under recommended storage conditions (-20°C for powder; -80°C for solutions) . Its excitation (Ex.) and emission (Em.) wavelengths are 488 nm and 514 nm, respectively, with a binding dissociation constant (Kd) of 0.8 μM .
Properties
IUPAC Name |
4-[(Z)-1-cyano-2-[4-[2-(dimethylamino)ethyl-methylamino]phenyl]ethenyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4/c1-24(2)12-13-25(3)21-10-6-17(7-11-21)14-20(16-23)19-8-4-18(15-22)5-9-19/h4-11,14H,12-13H2,1-3H3/b20-14+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCLYGBLOTWSFBR-XSFVSMFZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=C(C=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Benzylidene-Cyanophenyl Acetonitrile Formation
The synthesis begins with the condensation of 4-((2-hydroxyethyl)(methyl)amino)benzaldehyde with cyanophenyl acetonitrile under acidic conditions. This step forms the fluorescent chromophore backbone:
Reaction Conditions :
Mechanism : A Knoevenagel condensation facilitates C=C bond formation between the aldehyde and active methylene group, followed by dehydration.
| Parameter | Value |
|---|---|
| Purity (HPLC) | ≥95% |
| Isomer Ratio (Z:E) | 9:1 (post-purification) |
Purification and Characterization
Chromatography :
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Normal-phase silica gel (hexane:ethyl acetate = 3:1) isolates the Z-isomer, which exhibits superior fluorescence activation.
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Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.
Spectroscopic Data :
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=C), 7.89–7.34 (m, 8H, aromatic), 3.45 (t, 2H, N-CH₂), 2.92 (s, 6H, N-(CH₃)₂).
Optimization Challenges and Solutions
Isomerization Control
This compound exists as Z and E isomers, with the Z-form preferentially binding Pepper RNA. Light exposure during synthesis promotes E-isomer formation, necessitating:
Scale-Up Limitations
Industrial-scale production faces challenges in yield consistency due to:
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Exothermic side reactions during amine substitution.
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Solution : Gradual reagent addition and temperature control (-10°C).
Comparative Analysis with Analogous Fluorophores
| Fluorophore | λₑₘ (nm) | Binding Affinity (Kd, nM) | Synthetic Yield |
|---|---|---|---|
| This compound | 514 | 35 ± 4 | 72% |
| HBC620 | 620 | 28 ± 3 | 65% |
| HBC497 | 497 | 42 ± 5 | 68% |
Applications in Live-Cell Imaging
This compound’s synthetic accessibility enables:
Chemical Reactions Analysis
Types of Reactions
HBC514 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Conversion to amines.
Substitution: Introduction of halogens or other electrophiles on the phenyl ring.
Scientific Research Applications
HBC514 has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of HBC514 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The cyano group and dimethylaminoethyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Key Findings:
Spectral Range : this compound occupies the green spectrum (Em: 514 nm), while HBC485 (blue-green) and HBC620 (far-red) enable multicolor imaging .
Binding Affinity : HBC485 and HBC508 exhibit stronger binding (Kd < 0.7 μM) compared to this compound (K.="" aptamer="" attributed="" hydrophobic="" interactions="" li="" optimized="" pepper="" sub>="0.8" the="" their="" to="" with="" μm),="">
Research Findings and Mechanistic Insights
- Fluorescence Activation : Mutational studies reveal that this compound’s fluorescence depends on a conserved tyrosine residue (Y15) in the Pepper aptamer, which stabilizes the fluorophore’s planar conformation .
- Live-Cell Performance : this compound outperforms traditional dyes (e.g., SYTO RNASelect) in photostability, retaining >90% fluorescence after 30 minutes of illumination .
- Limitations : this compound’s green emission overlaps with cellular autofluorescence in some plant tissues, necessitating alternatives like HBC620 .
Biological Activity
HBC514 is a novel compound derived from the hexa-aryl-boronic acid (HBC) family, characterized by its unique fluorescence properties and potential applications in molecular imaging. This article explores the biological activity of this compound, focusing on its mechanisms of action, effectiveness in various biological systems, and relevant case studies that illustrate its utility in research.
- Molecular Formula : C21H22N4
- Molecular Weight : 330.43 g/mol
- CAS Number : 2530161-67-0
- Solubility : Soluble in DMSO at concentrations up to 25 mg/mL .
This compound is primarily known for its role as a fluorescent dye , which is nonfluorescent in solution but exhibits strong green fluorescence upon binding to the Pepper RNA aptamer. The complex formed between this compound and Pepper RNA significantly enhances the fluorescence, allowing for effective visualization of RNA dynamics in living cells. The fluorescence characteristics include:
- Excitation Maximum : 485 nm
- Emission Maximum : 530 nm
This property makes this compound particularly useful for imaging applications, especially in live-cell experiments where monitoring RNA behavior is crucial .
In Vitro Studies
Research indicates that this compound can alter its fluorescence properties flexibly through simple washing and staining techniques, making it suitable for CRISPR imaging applications. In studies involving HeLa cells expressing sgRNA-Pep1 and dCas9, concentrations of this compound ranging from 2 to 10 μM were utilized effectively .
The IC₅₀ value for this compound as an RNA fluorescent dye has not been explicitly stated but is implied to be effective within the mentioned concentration range. The compound's ability to enhance fluorescence over 3,000-fold when complexed with Pepper RNA highlights its potential as a powerful tool for visualizing RNA dynamics in cellular environments .
Case Study 1: Visualization of RNA Dynamics
In a study published by Chen et al. (2019), this compound was utilized to visualize RNA dynamics in live cells. The researchers demonstrated that the this compound-Pepper complex could effectively label RNA within cells, providing insights into RNA localization and movement during cellular processes. This study emphasized the compound's utility in real-time imaging applications, showcasing its potential for advancing our understanding of RNA biology .
Table: Summary of Key Findings from Chen et al. (2019)
| Feature | Observation |
|---|---|
| Fluorescence Increase | >3,000-fold upon binding with Pepper |
| Cell Type | HeLa Cells |
| Concentration Range | 2-10 μM |
| Application | Live-cell imaging |
Q & A
Q. What experimental design considerations are critical when using HBC514 for RNA labeling in live cells?
- Methodological Answer : this compound requires precise optimization of its binding kinetics with Pepper RNA aptamers. Key parameters include:
- Concentration range : 10–100 nM (empirically determined to balance fluorescence intensity and background noise) .
- Incubation time : 15–30 minutes to ensure stable complex formation .
- Controls : Include negative controls (e.g., cells without Pepper aptamers) to validate specificity.
Experimental protocols should follow reproducibility guidelines, such as detailing equipment models (e.g., confocal microscopes) and environmental conditions (e.g., pH, temperature) .
Q. How can researchers optimize the signal-to-noise ratio in this compound-Pepper RNA fluorescence imaging?
- Methodological Answer :
- Wash steps : Implement post-staining washes (3x with PBS) to reduce unbound this compound .
- Excitation/emission filters : Use 488 nm excitation and 520–550 nm emission ranges to minimize autofluorescence .
- Quantitative analysis : Use software like ImageJ to subtract background fluorescence and normalize signals against control samples .
Q. What are the standard protocols for validating this compound’s specificity in RNA labeling experiments?
- Methodological Answer :
- Competitive binding assays : Co-incubate with excess unlabeled HBC analogs to test displacement .
- Mutagenesis : Introduce mutations in the Pepper aptamer sequence and assess fluorescence loss .
- Cross-validation : Compare results with orthogonal methods (e.g., FISH or qPCR) .
Advanced Research Questions
Q. How should researchers resolve contradictions in fluorescence intensity data from this compound across different cell lines?
- Methodological Answer :
- Identify principal variables : Prioritize factors like aptamer expression levels, cellular permeability, or RNA secondary structures .
- Statistical modeling : Apply ANOVA or mixed-effects models to isolate confounding variables .
- Iterative testing : Adjust this compound concentrations or incubation times for low-expressing cell lines .
Q. What strategies enable the integration of this compound with CRISPR-based RNA tracking systems?
- Methodological Answer :
- Fusion constructs : Engineer Pepper aptamers into CRISPR-Cas13d guide RNAs for targeted RNA visualization .
- Timing optimization : Synchronize this compound staining with CRISPR activation/repression timelines to avoid interference .
- Multiplexing : Use spectral unmixing to distinguish this compound signals from fluorescent protein tags (e.g., GFP/mCherry) .
Q. How can researchers ensure reproducibility when scaling this compound experiments for high-throughput screening?
- Methodological Answer :
- Automated workflows : Use liquid handlers for consistent reagent dispensing .
- Data standardization : Report means ± SD for fluorescence intensities and include raw data in supplementary materials .
- Cross-lab validation : Share protocols via platforms like protocols.io and conduct inter-lab reproducibility trials .
Q. What analytical frameworks are suitable for time-resolved studies using this compound in dynamic RNA processes?
- Methodological Answer :
- Time-lapse imaging : Capture images at 5-minute intervals under low phototoxicity conditions .
- Kinetic modeling : Fit data to exponential decay models to estimate RNA turnover rates .
- Error analysis : Quantify photobleaching rates and correct time-series data accordingly .
Methodological and Data Analysis Questions
Q. How should researchers address batch-to-batch variability in this compound synthesis?
- Methodological Answer :
- QC metrics : Require suppliers to provide HPLC purity certificates (≥98%) and mass spectrometry validation .
- In-house validation : Perform dose-response curves for each batch using a standardized cell line .
Q. What are best practices for archiving and sharing this compound-related data to meet journal standards?
- Methodological Answer :
Q. How can machine learning enhance the analysis of this compound-derived RNA localization patterns?
- Methodological Answer :
- Feature extraction : Train U-Net models to segment RNA granules from background .
- Classification : Use Random Forest algorithms to categorize RNA distribution phenotypes (e.g., cytoplasmic vs. nuclear) .
- Validation : Compare ML outputs with manual annotations to calculate precision/recall metrics .
Conflict and Literature Synthesis Questions
Q. How to reconcile discrepancies between this compound results and prior RNA labeling studies using fluorescent probes?
- Methodological Answer :
- Contextual analysis : Compare experimental conditions (e.g., cell types, fixation methods) .
- Meta-analysis : Pool datasets from public repositories (e.g., GEO) to identify consensus patterns .
- Hypothesis refinement : Propose follow-up studies to test conflicting mechanisms (e.g., probe-RNA binding kinetics) .
Q. What literature search strategies are optimal for identifying this compound-related technical advances?
- Methodological Answer :
- Keyword optimization : Use Boolean terms like "(this compound OR 'HBC mimetic') AND ('RNA imaging' OR 'aptamer')" .
- Database selection : Prioritize PubMed, Web of Science, and preprint servers (e.g., bioRxiv) .
- Citation tracking : Use tools like Connected Papers to map interdisciplinary applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
